molecular formula C12H15N3 B097935 1-phenyl-N-propan-2-ylpyrazol-4-amine CAS No. 17551-16-5

1-phenyl-N-propan-2-ylpyrazol-4-amine

Cat. No.: B097935
CAS No.: 17551-16-5
M. Wt: 201.27 g/mol
InChI Key: QXRKOFHNVZENKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Retef involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of Retef follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Retef undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroid structure .

Major Products Formed

The major products formed from these reactions include various hydroxylated, acetylated, and substituted derivatives of Retef. These derivatives can have different pharmacological profiles and may be used for specific therapeutic applications .

Scientific Research Applications

Retef has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Retef

Retef is unique due to its specific chemical structure, which provides a balanced profile of anti-inflammatory and immunosuppressive effects with minimal side effects. Its acetoxy and hydroxyl groups contribute to its high potency and targeted action in dermatological applications .

Properties

CAS No.

17551-16-5

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-phenyl-N-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-10(2)14-11-8-13-15(9-11)12-6-4-3-5-7-12/h3-10,14H,1-2H3

InChI Key

QXRKOFHNVZENKS-UHFFFAOYSA-N

SMILES

CC(C)NC1=CN(N=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)NC1=CN(N=C1)C2=CC=CC=C2

Key on ui other cas no.

17551-16-5

Synonyms

N-Isopropyl-1-phenyl-1H-pyrazol-4-amine

Origin of Product

United States

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